Cas no 1526742-10-8 (1H-Indole-2-carboxylic acid, 4-bromo-6-chloro-, ethyl ester)

1H-Indole-2-carboxylic acid, 4-bromo-6-chloro-, ethyl ester 化学的及び物理的性質
名前と識別子
-
- 1H-Indole-2-carboxylic acid, 4-bromo-6-chloro-, ethyl ester
- 1526742-10-8
- Ethyl 4-bromo-6-chloro-1H-indole-2-carboxylate
- EN300-6764638
- ethyl4-bromo-6-chloro-1H-indole-2-carboxylate
- AKOS020171405
-
- インチ: 1S/C11H9BrClNO2/c1-2-16-11(15)10-5-7-8(12)3-6(13)4-9(7)14-10/h3-5,14H,2H2,1H3
- InChIKey: OZOKUDUQOZYTTL-UHFFFAOYSA-N
- ほほえんだ: N1C2=C(C(Br)=CC(Cl)=C2)C=C1C(OCC)=O
計算された属性
- せいみつぶんしりょう: 300.95052g/mol
- どういたいしつりょう: 300.95052g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 277
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.1Ų
- 疎水性パラメータ計算基準値(XlogP): 3.9
じっけんとくせい
- 密度みつど: 1.640±0.06 g/cm3(Predicted)
- ふってん: 421.9±40.0 °C(Predicted)
- 酸性度係数(pKa): 13.18±0.30(Predicted)
1H-Indole-2-carboxylic acid, 4-bromo-6-chloro-, ethyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P028JJD-100mg |
ethyl4-bromo-6-chloro-1H-indole-2-carboxylate |
1526742-10-8 | 95% | 100mg |
$412.00 | 2024-06-20 | |
1PlusChem | 1P028JJD-250mg |
ethyl4-bromo-6-chloro-1H-indole-2-carboxylate |
1526742-10-8 | 95% | 250mg |
$579.00 | 2024-06-20 | |
1PlusChem | 1P028JJD-1g |
ethyl4-bromo-6-chloro-1H-indole-2-carboxylate |
1526742-10-8 | 95% | 1g |
$1103.00 | 2023-12-21 | |
1PlusChem | 1P028JJD-2.5g |
ethyl4-bromo-6-chloro-1H-indole-2-carboxylate |
1526742-10-8 | 95% | 2.5g |
$2102.00 | 2023-12-21 | |
Enamine | EN300-6764638-0.5g |
ethyl 4-bromo-6-chloro-1H-indole-2-carboxylate |
1526742-10-8 | 95% | 0.5g |
$656.0 | 2023-05-30 | |
Enamine | EN300-6764638-10.0g |
ethyl 4-bromo-6-chloro-1H-indole-2-carboxylate |
1526742-10-8 | 95% | 10g |
$3622.0 | 2023-05-30 | |
Enamine | EN300-6764638-0.05g |
ethyl 4-bromo-6-chloro-1H-indole-2-carboxylate |
1526742-10-8 | 95% | 0.05g |
$197.0 | 2023-05-30 | |
Enamine | EN300-6764638-0.25g |
ethyl 4-bromo-6-chloro-1H-indole-2-carboxylate |
1526742-10-8 | 95% | 0.25g |
$418.0 | 2023-05-30 | |
Enamine | EN300-6764638-2.5g |
ethyl 4-bromo-6-chloro-1H-indole-2-carboxylate |
1526742-10-8 | 95% | 2.5g |
$1650.0 | 2023-05-30 | |
1PlusChem | 1P028JJD-500mg |
ethyl4-bromo-6-chloro-1H-indole-2-carboxylate |
1526742-10-8 | 95% | 500mg |
$873.00 | 2024-06-20 |
1H-Indole-2-carboxylic acid, 4-bromo-6-chloro-, ethyl ester 関連文献
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
1H-Indole-2-carboxylic acid, 4-bromo-6-chloro-, ethyl esterに関する追加情報
Introduction to 1H-Indole-2-carboxylic acid, 4-bromo-6-chloro-, ethyl ester (CAS No. 1526742-10-8)
1H-Indole-2-carboxylic acid, 4-bromo-6-chloro-, ethyl ester, identified by the CAS number 1526742-10-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the indole derivatives family, a class of molecules known for their diverse biological activities and pharmacological significance. The structural features of this compound, particularly the presence of bromo and chloro substituents at the 4th and 6th positions of the indole core, respectively, contribute to its unique chemical properties and potential applications in drug discovery.
The ethyl ester functionality at the 2-position of the indole ring not only influences the solubility and metabolic stability of the compound but also serves as a versatile handle for further chemical modifications. These modifications are essential for optimizing pharmacokinetic profiles and enhancing binding affinity to biological targets. The combination of halogenated indole structures has been widely explored in medicinal chemistry due to their ability to modulate various biological pathways, including those relevant to cancer, inflammation, and neurological disorders.
In recent years, there has been a surge in research focused on halogenated indole derivatives as lead compounds for developing novel therapeutics. The bromo and chloro substituents in 1H-Indole-2-carboxylic acid, 4-bromo-6-chloro-, ethyl ester (CAS No. 1526742-10-8) enhance its reactivity, making it a valuable intermediate in synthetic chemistry. These substituents can participate in various chemical transformations, such as cross-coupling reactions, which are pivotal for constructing more complex molecular architectures.
One of the most compelling aspects of this compound is its potential role in modulating enzyme activity. Indole derivatives have been shown to interact with a variety of enzymes, including kinases and transcription factors, which are often dysregulated in diseases such as cancer. The presence of bromine and chlorine atoms at specific positions on the indole ring can fine-tune the electronic properties of the molecule, thereby influencing its binding interactions with biological targets. This level of structural control is crucial for designing compounds with high specificity and low toxicity.
Recent studies have highlighted the importance of halogenated indoles in developing small-molecule inhibitors for therapeutic applications. For instance, 1H-Indole-2-carboxylic acid, 4-bromo-6-chloro-, ethyl ester (CAS No. 1526742-10-8) has been investigated as a potential scaffold for creating inhibitors targeting protein-protein interactions involved in cancer progression. The ability to modify the indole core while maintaining or enhancing biological activity makes this compound an attractive candidate for further development.
The synthesis of 1H-Indole-2-carboxylic acid, 4-bromo-6-chloro-, ethyl ester involves multi-step organic reactions that require precise control over reaction conditions. The introduction of bromine and chlorine atoms into the indole framework typically involves electrophilic aromatic substitution reactions, which are well-established in synthetic organic chemistry. The ethyl ester group is usually introduced via esterification reactions, which can be performed under mild conditions to avoid unwanted side reactions.
The pharmacological profile of this compound is still under investigation, but preliminary studies suggest that it may exhibit inhibitory activity against certain enzymes and receptors relevant to human health. The structural motif shared by this compound with other halogenated indoles has been associated with potent biological effects in preclinical models. These findings underscore the importance of continued research into this class of molecules.
In conclusion,1H-Indole-2-carboxylic acid, 4-bromo-6-chloro-, ethyl ester (CAS No. 1526742-10-8) represents a promising candidate for further exploration in drug discovery. Its unique structural features and potential biological activities make it a valuable asset for medicinal chemists seeking to develop novel therapeutics. As research in halogenated indoles progresses, compounds like this one are likely to play an increasingly significant role in addressing unmet medical needs.
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